Formamidine Hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

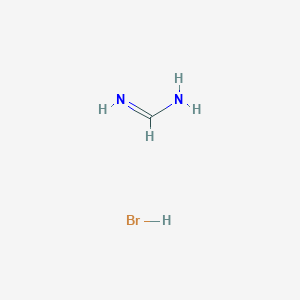

IUPAC Name |

methanimidamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWANGZFTSGZRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146958-06-7 | |

| Record name | aminomethylideneazanium;bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Formamidine Hydrobromide

An In-depth Technical Guide to Formamidine Hydrobromide: Properties, Structure, and Applications

This compound, also known as formamidinium bromide (FABr), is an organic salt that has emerged as a critical component in the fields of materials science and synthetic chemistry.[1][2] Its primary role is as a precursor in the fabrication of highly efficient and stable formamidinium-based perovskite solar cells (PSCs).[2] The unique properties of the formamidinium cation ([CH(NH₂)²]⁺) allow for the tuning of perovskite bandgaps, enhancing charge transport and improving thermal stability compared to more traditional methylammonium-based perovskites.[3] Beyond photovoltaics, formamidine derivatives are foundational building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceuticals, including antiviral and antifungal agents.[4] This guide offers a comprehensive overview of the core chemical properties, structure, synthesis, and characterization of this compound, tailored for researchers and professionals in drug development and materials science.

Molecular Structure and Chemical Identity

This compound is an ionic compound consisting of a formamidinium cation and a bromide anion. The cation, [CH(NH₂)₂]⁺, is the protonated form of formamidine and features a central carbon atom double-bonded to one nitrogen atom and single-bonded to another, with resonance delocalizing the positive charge across the N-C-N fragment. This delocalization contributes to the stability of the cation.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below. The compound is typically a white to off-white crystalline solid.[1] It is known to be hygroscopic and sensitive to air and moisture, necessitating storage under an inert atmosphere to maintain its purity and integrity.[1]

| Property | Value | Source(s) |

| Chemical Name | This compound; Formamidinium Bromide | [1][2][5] |

| Synonyms | FABr, Methanimidamide monohydrobromide | [1][2][5] |

| CAS Number | 146958-06-7 | [1][2][6] |

| Molecular Formula | CH₅BrN₂ (or CH₄N₂·HBr) | [1][2][6] |

| Molecular Weight | 124.97 g/mol | [5][6][7][8] |

| Appearance | White to almost white powder/crystals | |

| Melting Point | ~135 °C | [2][5] |

| Solubility | Soluble in water and Dimethylformamide (DMF); Slightly soluble in DMSO | [2][9] |

| Stability | Air and moisture sensitive; Hygroscopic | [1] |

Computed Molecular Characteristics

Computational analysis provides further insight into the molecule's structural properties relevant to its interactions in chemical systems.

| Property | Value | Source(s) |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Topological Polar Surface Area | 49.9 Ų | [6] |

| Rotatable Bond Count | 0 | [6] |

| Formal Charge | 0 | [6] |

| Complexity | 10.3 | [6] |

Synthesis of this compound: A Validated Protocol

The synthesis of high-purity this compound is crucial for its application in high-performance optoelectronic devices. A common and reliable method involves the acid-base reaction between formamidine acetate and hydrobromic acid.[3] This approach is favored for its straightforward procedure and high yield.

Causality in Experimental Design

The protocol described below incorporates specific steps designed to ensure the purity and stability of the final product.

-

Reaction at 0 °C : The reaction between formamidine acetate and hydrobromic acid is exothermic. Performing the addition at 0 °C helps to control the reaction rate, dissipate heat, and prevent potential degradation of the reactants or product.[3]

-

Inert Atmosphere : The use of an argon atmosphere is critical because the formamidinium cation can be susceptible to moisture-induced degradation.[3]

-

Rotary Evaporation : Removing the solvent under reduced pressure (via a rotary evaporator) allows for solvent removal at a lower temperature (e.g., 60-70 °C), which minimizes the risk of thermal decomposition of the product.[3]

-

Reprecipitation/Recrystallization : Dissolving the crude product in a minimal amount of a good solvent (ethanol) and precipitating it by adding a poor solvent (diethyl ether) is a classic purification technique.[3] This process effectively removes unreacted starting materials and soluble impurities.

-

Vacuum Drying : Drying the final product under vacuum at an elevated temperature (60 °C) for an extended period ensures the complete removal of residual solvents and moisture, which is critical for applications in perovskite synthesis.[3]

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for synthesizing perovskite precursors.[3]

-

Preparation : In a round-bottom flask, dissolve formamidine acetate (e.g., 5.205 g, 50 mmol) in a suitable solvent if necessary, or use it directly as a powder. Place the flask in an ice bath to cool to 0 °C.

-

Reaction : Under a continuous argon stream and with vigorous stirring, slowly add a 2x molar excess of hydrobromic acid (48 wt% in water) dropwise to the flask.[3]

-

Stirring : Maintain the reaction mixture at 0 °C and continue stirring for 2 hours under the argon atmosphere.[3]

-

Solvent Evaporation : After the reaction is complete, remove the solvent using a rotary evaporator with the water bath set to 70 °C to obtain the crude white powder.[3]

-

Purification : Dissolve the crude product in a minimal amount of hot ethanol. Reprecipitate the product by slowly adding the ethanol solution to a larger volume of diethyl ether while stirring.

-

Isolation : Collect the white precipitate by vacuum filtration.

-

Drying : Dry the filtered product in a vacuum oven at 60 °C for 24 hours.[3]

-

Storage : Store the final high-purity this compound in an argon-filled glove box to prevent degradation from air and moisture.[10]

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| -CH- | ~7.5 - 8.5 | Singlet (s) | The single proton attached to the central carbon. |

| -NH₂ | ~7.0 - 8.0 | Broad Singlet (br s) | Protons on the nitrogen atoms. Signal can be broad due to quadrupole broadening and exchange. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[12] The spectrum of this compound is expected to show characteristic peaks for N-H and C=N bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3400 - 3100 | Strong, Broad | Associated with the stretching of the N-H bonds in the -NH₂ groups.[12] |

| C=N Stretch | 1690 - 1640 | Medium to Strong | Corresponds to the stretching of the carbon-nitrogen double bond in the iminium core. |

| N-H Bend | 1650 - 1580 | Medium | Associated with the scissoring/bending motion of the -NH₂ groups.[12] |

Applications in Research and Development

Perovskite Solar Cells

The most prominent application of this compound is as a precursor for formamidinium lead halide perovskites, such as FAPbBr₃.[2] These materials are highly valued in the field of photovoltaics.

-

Bandgap Tuning : By mixing formamidinium bromide with formamidinium iodide (FAI), researchers can create mixed halide perovskites (FAPb(IₓBr₁₋ₓ)₃) with continuously tunable bandgaps, optimizing them for various solar cell architectures, including tandem cells.[2]

-

Enhanced Stability : Formamidinium-based perovskites generally exhibit superior thermal stability compared to their methylammonium (MA) counterparts, which is a critical factor for the long-term operational lifetime of solar devices.[3] FAPbBr₃ is considered thermodynamically stable at ambient temperatures.[13]

Pharmaceutical and Organic Synthesis

The formamidine moiety is a crucial structural motif in many biologically active molecules.[14]

-

Synthetic Intermediate : Formamidine salts serve as versatile intermediates in organic synthesis.[4] They are often used as precursors for creating guanidine-based compounds, which are important in the development of various pharmaceuticals.[4]

-

Drug Development : The formamidine group is present in a range of drugs, including antihistamines, antiviral agents, and antifungal agents.[4] Formamidine acetate, a closely related compound, is used to synthesize antineoplastic drugs like 4-hydroxy-5-fluoropyrimidine.[15]

-

Protecting Group : The formamidine group can be used as a protecting group for amines in multi-step syntheses, allowing other parts of a molecule to be modified selectively.[16]

Safety and Handling

This compound requires careful handling due to its potential hazards. It is crucial to consult the Safety Data Sheet (SDS) before use.[1]

| Hazard Class | GHS Statement Code | Description | Source(s) |

| Acute Toxicity | H302 | Harmful if swallowed. | [2][6] |

| Skin Irritation | H315 | Causes skin irritation. | [2][6] |

| Eye Irritation | H319 | Causes serious eye irritation. | [2][6] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][6] |

| Reproductive Toxicity | H360 / H362 | May damage fertility or the unborn child. May cause harm to breast-fed children. | |

| Target Organ Toxicity | H371 / H373 | May cause damage to organs through prolonged or repeated exposure. | |

| Aquatic Hazard | H410 | Very toxic to aquatic life with long lasting effects. |

Recommended Handling Precautions:

-

Use only in a well-ventilated area or under a fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly closed container in a cool, dark, and dry place under an inert gas like argon.[1]

Conclusion

This compound is a compound of significant scientific and commercial interest, bridging the gap between materials science and medicinal chemistry. Its role as an indispensable precursor for stable and efficient perovskite solar cells has driven extensive research into its synthesis and properties. Simultaneously, its utility as a synthetic intermediate ensures its continued relevance in the development of novel pharmaceuticals. A thorough understanding of its chemical structure, reactivity, and handling requirements, as outlined in this guide, is paramount for any researcher looking to harness its full potential in their work.

References

-

What is the synthesis method and application of FORMAMIDINE HYDROCHLORIDE? - FAQ. (n.d.). Mat-vers. Retrieved from [Link]

-

Understanding the Role of Formamidine Hydrochloride in Pharmaceutical Production. (n.d.). Medium. Retrieved from [Link]

-

On the synthesis method of Formamidinium bromide? (2019, February 12). ResearchGate. Retrieved from [Link]

-

Aminomethylideneazanium;bromide. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Li, W., et al. (2021). Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. RSC Advances. Retrieved from [Link]

-

Synthesis of formamidine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Formamidinium bromide. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

The use of formamidine protection for the derivatization of aminobenzoic acids. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Understanding Instability in Formamidinium Lead Halide Perovskites: Kinetics of Transformative Reactions at Grain and Subgrain Boundaries. (2022, March 29). ACS Energy Letters. Retrieved from [Link]

-

Formamidine Acetate Use: key compound in pharmaceutical intermediates. (n.d.). Jiangsu Hongsi Pharmaceutical Technology Co., Ltd. Retrieved from [Link]

-

8.4: Infrared (IR) Spectroscopy. (2022, August 21). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. News - Understanding the Role of Formamidine Hydrochloride in Pharmaceutical Production [hschemraw.com]

- 5. This compound (Low water content) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Aminomethylideneazanium;bromide | CH5BrN2 | CID 91972093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 146958-06-7・this compound・065-06771・063-06772[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. Formamidinium bromide | CH5BrN2 | CID 89907631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. Page loading... [guidechem.com]

- 11. Formamidine hydrochloride(6313-33-3) 1H NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. News - Formamidine Acetate Use: key compound in pharmaceutical intermediates [hschemraw.com]

- 16. The use of formamidine protection for the derivatization of aminobenzoic acids. | Semantic Scholar [semanticscholar.org]

Synthesis and characterization of formamidine hydrobromide

An In-Depth Technical Guide to the Synthesis and Characterization of Formamidine Hydrobromide

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of this compound in Advanced Materials

This compound (CH₅BrN₂), often abbreviated as FABr, has emerged as a critical precursor in the burgeoning field of perovskite optoelectronics.[1] Its incorporation into perovskite crystal structures, particularly in solar cells, has been instrumental in enhancing thermal stability and tuning the bandgap for improved device performance and longevity.[2][3] This guide, designed for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of the synthesis, purification, and rigorous characterization of this compound, ensuring the production of high-purity material essential for reproducible and high-performance applications.

The formamidinium cation, with its unique size and hydrogen bonding capabilities, plays a crucial role in stabilizing the desired photoactive phases of perovskite materials.[4] Therefore, a profound understanding of its synthesis and the ability to verify its purity and structural integrity are paramount. This document offers a detailed, field-proven perspective on the practical aspects of handling this compound, from the initial reaction to the final characterization.

PART 1: Synthesis of High-Purity this compound

The synthesis of this compound is typically achieved through an acid-base reaction between formamidine acetate and hydrobromic acid. This method is favored for its straightforwardness and high yield of the desired product.

Reaction Mechanism and Stoichiometry

The core of the synthesis is the protonation of the formamidine base by the strong hydrobromic acid, leading to the formation of the formamidinium cation and the bromide anion, which then crystallize from the solution. The acetate anion from the starting material is displaced and remains in the solution.

Causality Behind Experimental Choices:

-

Starting Material: Formamidine acetate is chosen over the free base, which is unstable.[5][6] The acetate salt is a stable, commercially available solid that is easily handled.

-

Acid: 48% aqueous hydrobromic acid is a common and effective source of bromide ions and protons.[2]

-

Temperature Control: The reaction is initiated at 0°C to control the exothermic nature of the acid-base neutralization.[2] This prevents potential degradation of the product.

-

Inert Atmosphere: Performing the reaction under an argon or nitrogen atmosphere is recommended to prevent unwanted side reactions, as formamidinium salts can be sensitive to air and moisture.[2]

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Experimental Protocol

Materials and Equipment:

-

Formamidine acetate (CH₄N₂·CH₃COOH)

-

Hydrobromic acid (HBr, 48 wt% in water)[2]

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

-

Schlenk line or glovebox for inert atmosphere

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 50 mmol (5.205 g) of formamidine acetate in a minimal amount of deionized water.[2] Place the flask in an ice bath and begin stirring under an inert atmosphere (e.g., argon).

-

Acid Addition: Slowly add 10 mL of 48% hydrobromic acid dropwise to the stirred solution over a period of 30 minutes.[2] Maintain the temperature at 0°C throughout the addition.

-

Reaction: Continue stirring the mixture at 0°C for an additional 2 hours.[2]

-

Solvent Removal: Remove the ice bath and allow the flask to warm to room temperature. The solvent is then removed using a rotary evaporator at a bath temperature of 70°C to obtain the crude product.[2]

-

Purification by Recrystallization:

-

Isolation and Drying:

-

Storage: Store the final product in a desiccator or a glovebox under an inert atmosphere, as it is hygroscopic.[7]

PART 2: Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following techniques provide a self-validating system to ensure the quality of the material.

Visualizing the Characterization Workflow

Caption: A multi-technique workflow for the characterization of this compound.

¹H NMR Spectroscopy: Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the molecular structure of the synthesized compound.

-

Expected Spectrum: The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show two main signals:

-

A broad singlet corresponding to the four protons of the -NH₂ groups. The broadness is due to quadrupolar relaxation and chemical exchange.

-

A singlet corresponding to the proton of the C-H group.

-

-

Interpretation: The integration of these peaks should correspond to a 4:1 proton ratio. The chemical shifts will be indicative of the electronic environment of the protons. For comparison, the spectrum of formamidine hydrochloride can be referenced.[8]

FTIR Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule.

-

Expected Peaks: The FTIR spectrum of this compound will exhibit characteristic absorption bands:

-

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the amino groups.

-

C=N stretching: A strong absorption peak around 1650-1700 cm⁻¹ due to the stretching of the carbon-nitrogen double bond.

-

N-H bending: A band in the region of 1580-1650 cm⁻¹ corresponding to the scissoring vibration of the N-H bonds.

-

Thermal Analysis: Stability and Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability and phase behavior of the material.[9][10][11][12][13]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature.[9][10] A TGA thermogram of this compound will reveal its decomposition temperature. A stable compound will show no significant weight loss until it reaches its decomposition point. This is critical for applications in devices that operate at elevated temperatures.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[9][13] The DSC curve can reveal the melting point of the compound, which is a key indicator of its purity.[14][15] It can also show other phase transitions, which is important for understanding the material's behavior under different thermal conditions.

Quantitative Data Summary

| Property | Expected Value/Range | Characterization Technique |

| Molecular Formula | CH₅BrN₂ | - |

| Molecular Weight | 124.97 g/mol [1][16] | - |

| Appearance | White crystalline powder[1] | Visual Inspection |

| Melting Point | Approximately 135 °C[14][15] | DSC |

| ¹H NMR | Peaks corresponding to -NH₂ and -CH protons | ¹H NMR Spectroscopy |

| FTIR | N-H, C=N, and N-H bending vibrations present | FTIR Spectroscopy |

| Thermal Decomposition | To be determined | TGA |

PART 3: Safety and Handling

This compound, like many organohalide compounds, requires careful handling to ensure personnel safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles.[7] Avoid contact with skin and eyes.[7]

-

Storage: this compound is hygroscopic and air-sensitive.[7] It should be stored in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator with a drying agent).[7]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The successful synthesis and rigorous characterization of high-purity this compound are foundational to its effective application in advanced materials research, particularly in the field of perovskite solar cells. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently produce and validate this critical precursor material. The multi-faceted characterization approach ensures the structural integrity, purity, and thermal stability of the compound, which are directly correlated with the performance and reproducibility of the final devices.

References

-

On the synthesis method of Formamidinium bromide? - ResearchGate. (2019-02-12). Retrieved from [Link]

-

What is the synthesis method and application of FORMAMIDINE HYDROCHLORIDE? - FAQ - XOFINA. Retrieved from [Link]

-

Supplementary information - The Royal Society of Chemistry. Retrieved from [Link]

-

Colloidal synthesis of monolayer-thick formamidinium lead bromide perovskite nanosheets with a lateral size of micrometers - Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Formamidinium bromide >99.99% | CAS 146958-06-7 - Greatcell Solar Materials. Retrieved from [Link]

-

View of CHARACTERIZATION OF HYBRID-FORMAMIDINIUM BISMUTH BROMIDE PEROVSKITE MATERIAL (FABi2Br9) SYNTHESIZED VIA GROWTH ASSISTED TECHNIQUE FOR SOLAR CELLS APPLICATION. Retrieved from [Link]

-

formamidine acetate - Organic Syntheses Procedure. Retrieved from [Link]

-

A Convenient Synthesis of Formamidine and Acetamidine Acetate - Journal of the American Chemical Society. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - University of Washington. (2014-06-25). Retrieved from [Link]

-

aminomethylideneazanium;bromide | CH5BrN2 | CID 91972093 - PubChem. Retrieved from [Link]

-

(PDF) Ab initio Study of the Decomposition of Formamidine - ResearchGate. (2025-08-08). Retrieved from [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - AZoM.com. (2024-04-18). Retrieved from [Link]

-

Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development - News-Medical.net. (2024-04-17). Retrieved from [Link]

-

Thermal Analysis of Pharmaceuticals - ResearchGate. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. Retrieved from [Link]

-

Chemistry, biological activity, and uses of formamidine pesticides - PubMed. Retrieved from [Link]

-

HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC - NIH. Retrieved from [Link]

-

Factors Influencing the Mechanical Properties of Formamidinium Lead Halides and Related Hybrid Perovskites - PubMed. (2017-10-09). Retrieved from [Link]

-

Comparison of pharmaceutical formulations: ATR-FTIR spectroscopic imaging to study drug-carrier interactions - PubMed. Retrieved from [Link]

-

Navigating Formamide Safety: Handling, Exposure, and Environmental Considerations - LinkedIn. Retrieved from [Link]

-

Composition-Tunable Formamidinium Lead Mixed Halide Perovskites via Solvent-Free Mechanochemical Synthesis - SciSpace. Retrieved from [Link]

Sources

- 1. Formamidinium bromide >99.99% | CAS 146958-06-7 [greatcellsolarmaterials.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Factors Influencing the Mechanical Properties of Formamidinium Lead Halides and Related Hybrid Perovskites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. Formamidine hydrochloride(6313-33-3) 1H NMR [m.chemicalbook.com]

- 9. fpe.umd.edu [fpe.umd.edu]

- 10. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 11. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 12. researchgate.net [researchgate.net]

- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 14. This compound | 146958-06-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 15. labproinc.com [labproinc.com]

- 16. 146958-06-7・this compound・065-06771・063-06772[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Formamidine Hydrobromide: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Perovskite Precursor

Introduction

Formamidine hydrobromide (FABr), also known as formamidinium bromide, is an organic salt that has garnered significant attention in the scientific community, particularly in the field of materials science. Its emergence as a critical precursor in the formulation of perovskite materials has positioned it at the forefront of research into next-generation photovoltaic and optoelectronic devices. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis and purification protocols, primary applications, and essential safety and handling procedures.

Chemical Identity and Properties

This compound is the hydrobromide salt of formamidine. The formamidinium cation ([CH(NH2)2]+) is a key component in tuning the properties of perovskite materials for various applications.

| Property | Value | Source(s) |

| CAS Number | 146958-06-7 | [1][2] |

| Molecular Formula | CH5BrN2 (or CH4N2·HBr) | [1] |

| Molecular Weight | 124.97 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid or powder | |

| Melting Point | 135 °C | [3] |

| Solubility | Soluble in water and Dimethylformamide (DMF) | [3] |

| Synonyms | Formamidinium Bromide, FABr | [4] |

Synthesis and Purification

The synthesis of high-purity this compound is crucial for the fabrication of high-performance perovskite devices. A common and effective laboratory-scale synthesis involves the reaction of formamidine acetate with hydrobromic acid.[5]

Rationale for Method Selection

This method is favored due to its straightforward procedure and the use of readily available starting materials. Formamidine acetate is a stable, non-hygroscopic solid, making it easier to handle compared to the highly deliquescent formamidine hydrochloride.[6] The reaction with hydrobromic acid provides a direct route to the desired bromide salt. The purification process, involving recrystallization, is essential for removing unreacted starting materials and byproducts, which can be detrimental to perovskite film quality and device performance.

Detailed Synthesis Protocol[7]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve formamidine acetate (1 molar equivalent) in a suitable solvent.

-

Acid Addition : Cool the flask in an ice bath to 0 °C. Slowly add hydrobromic acid (48 wt% in water, 2 molar equivalents) dropwise to the stirred solution under an inert atmosphere (e.g., argon).

-

Reaction : Continue stirring the mixture at 0 °C for 2 hours.

-

Solvent Removal : Remove the solvent using a rotary evaporator at an elevated temperature (e.g., 70 °C) to obtain the crude product.

-

Purification : Dissolve the crude white powder in a minimal amount of a suitable solvent like ethanol.

-

Recrystallization : Reprecipitate the product by adding an anti-solvent such as diethyl ether.

-

Final Product : Collect the purified crystals by filtration and dry them in a vacuum oven at 60 °C for 24 hours.

Caption: Synthesis workflow for this compound.

Key Applications in Perovskite Solar Cells

This compound is a cornerstone material in the development of formamidinium-based lead halide perovskites, such as FAPbBr3.[7] These materials are highly sought after for their superior thermal stability and optoelectronic properties compared to their methylammonium (MA) counterparts.[8]

The incorporation of the formamidinium cation into the perovskite crystal lattice offers several advantages:

-

Enhanced Thermal Stability : FAPbBr3 and related compounds exhibit better stability at higher temperatures, a critical factor for the long-term performance of solar cells.

-

Tunable Bandgap : The bromide content allows for tuning of the material's bandgap. FAPbBr3 has a wider bandgap of approximately 2.23 eV, making it suitable for applications in tandem solar cells and as a wide-bandgap material for transparent solar cells.[7][9][10]

-

Improved Carrier Transport : Formamidinium-based perovskites have shown excellent carrier transport characteristics, contributing to higher device efficiencies.[8]

Role in Device Fabrication

In a typical solution-processed fabrication of a perovskite solar cell, this compound is dissolved along with a lead halide (e.g., lead bromide, PbBr2) in a polar aprotic solvent like DMF. This precursor solution is then deposited as a thin film onto a substrate. Subsequent annealing promotes the crystallization of the perovskite layer. The quality of this layer is paramount for achieving high power conversion efficiencies.

Caption: Fabrication of a FAPbBr3 perovskite film.

Characterization Techniques

Verifying the purity and identity of synthesized this compound is essential. Standard characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure and assess purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : To identify characteristic functional groups.

-

X-ray Diffraction (XRD) : To analyze the crystalline structure of the powder.

-

Argentometric Titration : A quantitative chemical analysis method to determine the purity.

Safety and Handling

This compound requires careful handling due to its potential health hazards.

Hazard Identification :

-

May damage fertility or the unborn child.

-

May cause harm to breast-fed children.

-

May cause damage to organs through prolonged or repeated exposure.

-

Very toxic to aquatic life with long-lasting effects.

Precautions for Safe Handling :[11][12]

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust. Use a dust respirator if necessary.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.

Storage Conditions :

-

Store in a tightly closed container in a cool, dark, and dry place.[11]

-

The material is hygroscopic and air-sensitive; store under an inert gas atmosphere.[4][12]

Conclusion

This compound is a pivotal material in the advancement of perovskite technology. Its unique properties contribute to the development of more stable and efficient solar cells and optoelectronic devices. A thorough understanding of its synthesis, purification, and handling is crucial for researchers aiming to harness its full potential in their scientific endeavors.

References

- American Cyanamid Company. (1955). Halo-formamidine salts and method of preparation.

-

Thakur, A. (2019). On the synthesis method of Formamidinium bromide? ResearchGate. [Link]

-

Pandey, M., et al. (2021). Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. ACS Applied Materials & Interfaces. [Link]

-

Royal Society of Chemistry. (2017). Synthesis of Formamidinium Lead Halide Perovskite Nanocrystals through Solid-Liquid-Solid Cation Exchange. Royal Society of Chemistry. [Link]

-

Loba Chemie. (n.d.). FORMAMIDE MOLECULAR BIOLOGY Safety Data Sheet. Loba Chemie. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Formamidinium Lead Bromide for Enhanced Solar Cell Efficiency. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Semantic Scholar. (n.d.). Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. Semantic Scholar. [Link]

-

ResearchGate. (2018). (PDF) Formamidinium Lead Bromide (FAPbBr3) Perovskite Microcrystals for Sensitive and Fast Photodetectors. ResearchGate. [Link]

-

ResearchGate. (n.d.). Enhancing Performance and Stability of Perovskite Solar Cells with a Novel Formamidine Group Additive. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). formamidine acetate. Organic Syntheses. [Link]

-

National Center for Biotechnology Information. (n.d.). Aminomethylideneazanium;bromide. PubChem. [Link]

Sources

- 1. 146958-06-7・this compound・065-06771・063-06772[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. Aminomethylideneazanium;bromide | CH5BrN2 | CID 91972093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. This compound | 146958-06-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. | Semantic Scholar [semanticscholar.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. downloads.ossila.com [downloads.ossila.com]

Formamidinium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of Formamidinium Bromide in Advanced Materials and Beyond

Formamidinium bromide (FABr), an organohalide salt, has emerged as a cornerstone in the development of next-generation optoelectronic devices, particularly perovskite solar cells and light-emitting diodes (LEDs).[1][2] Its unique structural and electronic properties, when incorporated into perovskite structures, contribute to enhanced stability and tunable bandgaps, pushing the boundaries of device efficiency and performance.[3][4] This guide provides an in-depth exploration of the fundamental physical and chemical properties of formamidinium bromide, offering researchers, scientists, and drug development professionals a critical resource for its application and handling. While its primary applications are in materials science, its role as a versatile chemical compound is also recognized in organic synthesis and potentially in the formulation of drug delivery systems.[1]

Core Physicochemical Properties

Formamidinium bromide is a white crystalline powder or solid.[1][5] A summary of its key identifiers and physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | CH₅BrN₂ | [6] |

| Molecular Weight | 124.97 g/mol | [1][6] |

| CAS Number | 146958-06-7 | [1] |

| Appearance | White powder or crystals | [1][5] |

| Melting Point | 133 - 140 °C | [1][7] |

| Synonyms | Iminomethylamine hydrobromide, Methanimidamide bromide | [1] |

Synthesis and Purification: A Protocol for High-Purity FABr

The synthesis of high-purity formamidinium bromide is crucial for achieving high-performance perovskite devices. The most common and reliable method involves the reaction of formamidinium acetate with hydrobromic acid.[8][9][10]

Experimental Protocol: Synthesis of Formamidinium Bromide

This protocol outlines a standard laboratory procedure for the synthesis of FABr. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

Formamidinium acetate (C₂H₆N₂O₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Vacuum oven

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve formamidinium acetate in a 2x molar excess of hydrobromic acid.[8][10] The reaction is typically carried out under an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions. The flask is placed in an ice bath to maintain a temperature of 0 °C. This low temperature is critical to control the exothermic nature of the acid-base neutralization reaction and to minimize the degradation of the product.

-

Reaction: Slowly add the hydrobromic acid to the formamidinium acetate solution while stirring continuously.[8] The mixture is stirred for approximately 2 hours at 0 °C to ensure the reaction goes to completion.[8]

-

Solvent Removal: After the reaction is complete, the solvent is removed using a rotary evaporator at a temperature of around 70 °C.[8][9] This step isolates the crude formamidinium bromide product as a white powder.

-

Recrystallization for Purification: The crude product is then dissolved in a minimal amount of hot ethanol.[8][9] Subsequently, the dissolved product is reprecipitated by adding diethyl ether.[8] This recrystallization step is vital for removing unreacted starting materials and byproducts, yielding a product with higher purity. The choice of ethanol and diethyl ether is based on the differential solubility of FABr in these solvents.

-

Drying: The purified white crystals are filtered and then dried in a vacuum oven at 60-80 °C overnight to remove any residual solvent.[8][9] This final drying step is essential as moisture can be detrimental to the stability of perovskite films fabricated using FABr.

Caption: Workflow for the synthesis and purification of formamidinium bromide.

Crystal Structure and Phase Transitions

The crystal structure of formamidinium bromide, particularly when incorporated into a perovskite lattice like formamidinium lead bromide (FAPbBr₃), is highly dependent on temperature. At room temperature, FAPbBr₃ typically exhibits a cubic perovskite structure (space group Pm-3m).[11][12] As the temperature is lowered, it undergoes phase transitions to a tetragonal structure (P4/mbm) and then to an orthorhombic phase (Pnma).[11][12] These phase transitions are crucial as they influence the material's electronic and optical properties.

| Temperature Range | Crystal System | Space Group | Reference(s) |

| > 250-275 K | Cubic | Pm-3m | [11][12] |

| 150-275 K | Tetragonal | P4/mbm | [11][12] |

| < 150 K | Orthorhombic | Pnma | [11] |

These structural changes are driven by the ordering of the formamidinium cation within the inorganic cage and the tilting of the PbBr₆ octahedra. Understanding these transitions is critical for designing devices that can operate stably across a range of temperatures.

Optical and Electronic Properties: A Gateway to High-Performance Optoelectronics

Formamidinium bromide is a key precursor for the synthesis of wide bandgap perovskites, most notably formamidinium lead bromide (FAPbBr₃).[4][5]

-

Wide Bandgap: FAPbBr₃ possesses a direct bandgap of approximately 2.2 to 2.3 eV.[4][13][14] This wide bandgap makes it an ideal candidate for the top cell in tandem solar cell architectures, where it can efficiently absorb high-energy photons.

-

Photoluminescence: FAPbBr₃ exhibits strong green photoluminescence, with emission peaks typically observed around 545-562 nm.[15][16] This property is leveraged in the development of efficient green perovskite LEDs.

-

Charge Carrier Properties: FAPbBr₃ has been shown to have longer photocarrier diffusion lengths compared to its methylammonium counterpart, which contributes to higher power conversion efficiencies in planar heterojunction solar cells.[3]

The ability to tune the bandgap by mixing formamidinium bromide with other halides, such as formamidinium iodide (FAI), allows for the creation of mixed-halide perovskites with tailored optoelectronic properties for various applications.[4]

Chemical Properties: Stability and Degradation Pathways

The chemical stability of formamidinium bromide and its resulting perovskites is a critical factor for the long-term performance of optoelectronic devices.

Solubility

Formamidinium bromide is soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[15] It is also soluble in γ-butyrolactone (GBL).[17] The solubility in these solvents is essential for solution-based processing of perovskite thin films. Interestingly, FAPbBr₃ exhibits retrograde solubility in DMF, meaning its solubility decreases as the temperature increases.[17]

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) has shown that formamidinium-based perovskites are generally more thermally stable than their methylammonium analogues.[18] However, at elevated temperatures, formamidinium bromide and its corresponding perovskites undergo thermal decomposition.

The degradation of formamidinium-based perovskites can proceed through several pathways. At temperatures above 95°C, a major decomposition product is sym-triazine.[19][20] At lower temperatures, the degradation can lead to the formation of formamidine and hydrogen cyanide (HCN).[19][20]

Caption: Simplified thermal degradation pathways of formamidinium-based compounds.

It is important to note that the release of toxic gases like HCN during thermal degradation is a significant safety consideration in the manufacturing and long-term operation of devices containing formamidinium-based perovskites.

Applications in Research and Development

The unique properties of formamidinium bromide have positioned it as a critical material in several areas of research and development:

-

Perovskite Solar Cells (PSCs): FABr is a fundamental precursor for fabricating high-efficiency and more stable perovskite solar cells.[1][2] Its use, often in combination with other cations and halides, has been instrumental in achieving power conversion efficiencies exceeding 25%.

-

Light-Emitting Diodes (LEDs): The wide, tunable bandgap of FABr-based perovskites makes them excellent materials for efficient light-emitting diodes, particularly in the green part of the spectrum.[13]

-

Photodetectors: The favorable charge transport properties of formamidinium lead bromide perovskites also make them suitable for use in sensitive photodetectors.[13]

-

Organic Synthesis: Beyond materials science, formamidinium bromide serves as a versatile reagent in organic chemistry for the synthesis of various nitrogen-containing compounds.[1]

Conclusion and Future Outlook

Formamidinium bromide is a pivotal compound that has significantly advanced the field of perovskite optoelectronics. Its favorable physical and chemical properties have enabled the development of more efficient and stable solar cells and LEDs. A thorough understanding of its synthesis, purification, crystal structure, and degradation pathways, as outlined in this guide, is essential for researchers and developers to unlock its full potential. Future research will likely focus on further enhancing the stability of FABr-based perovskites, mitigating degradation issues, and exploring its applications in other emerging technologies.

References

-

On the synthesis method of Formamidinium bromide? - ResearchGate. (2019-02-12). [Link]

-

Synthesis of brightly luminescent colloidal formamidinium lead bromide perovskite FAPbBr3 nanoplatelets with tunable emission - MATEC Web of Conferences. [Link]

-

Formamidinium bromide | CH5BrN2 | CID 89907631 - PubChem - NIH. [Link]

-

Supplementary information - The Royal Society of Chemistry. [Link]

-

Efficient Planar Heterojunction Perovskite Solar Cells Based on Formamidinium Lead Bromide | The Journal of Physical Chemistry Letters - ACS Publications. [Link]

-

Formamidinium Lead Bromide (FAPbBr3): Properties, Applications in Optoelectronics, and Research Advancements - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Formamidinium Bromide | AMERICAN ELEMENTS ®. [Link]

-

Formamidinium Bromide >99.99% | CAS 146958-06-7 - Greatcell Solar Materials. [Link]

-

Extrinsic and Intrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage - University of Cambridge. [Link]

-

Enhanced photosensitive properties of a single-crystal formamidinium lead bromide iodine (FAPbBr2I) based photodetector - Materials Advances (RSC Publishing). [Link]

-

Synthesis of Formamidinium Lead Halide Perovskite Nanocrystals through Solid-Liquid-Solid Cation Exchange - The Royal Society of Chemistry. [Link]

-

Pressure-Induced Structural and Optical Properties of Organometal Halide Perovskite Based Formamidinium Lead Bromide - ResearchGate. [Link]

-

Fabrication for formamidinium lead bromide perovskite for light emission. [Link]

-

Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled. [Link]

-

Intrinsic and Extrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage | Request PDF - ResearchGate. [Link]

-

Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled. [Link]

-

Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing). [Link]

-

Effect of formamidinium (FA) ions on mixed ‘A’-site based bromide perovskite (APbBr3) thin films - RSC Publishing. [Link]

-

Crystal Structure Evolution and Notable Thermal Expansion in Hybrid Perovskites Formamidinium Tin Iodide and Formamidinium Lead Bromide | Inorganic Chemistry - ACS Publications. [Link]

-

Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled - The Royal Society of Chemistry. [Link]

-

Enhanced structural stability of formamidinium lead bromide (FAPbBr3) perovskites in confined and coated configurations under varying pressures - RSC Publishing. [Link]

-

Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells | ACS Applied Materials & Interfaces - ACS Publications. [Link]

-

Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells - PubMed. [Link]

-

On the crystal structure thermal evolution of formamidinium lead tribromide, CH(NH 2 ) 2 PbBr 3 - RSC Publishing. [Link]

-

Retrograde solubility of formamidinium and methylammonium lead halide perovskites enabling rapid single crystal growth - KAUST Repository. [Link]

-

Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry - mass spectrometry analysis | Request PDF - ResearchGate. [Link]

-

Static and Dynamic Disorder in Formamidinium Lead Bromide Single Crystals | The Journal of Physical Chemistry Letters - ACS Publications. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Formamidinium bromide >99.99% | CAS 146958-06-7 [greatcellsolarmaterials.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formamidinium Bromide | 146958-06-7 [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. Formamidinium bromide | CH5BrN2 | CID 89907631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. matec-conferences.org [matec-conferences.org]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. On the crystal structure thermal evolution of formamidinium lead tribromide, CH(NH 2 ) 2 PbBr 3 - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04642J [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. Formamidinium Bromide | 146958-06-7 [amp.chemicalbook.com]

- 15. vjs.ac.vn [vjs.ac.vn]

- 16. researchgate.net [researchgate.net]

- 17. DSpace [repository.kaust.edu.sa]

- 18. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 19. zaguan.unizar.es [zaguan.unizar.es]

- 20. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Formamidine hydrobromide solubility in organic solvents

An In-depth Technical Guide to the Solubility of Formamidine Hydrobromide in Organic Solvents

Abstract

This compound (FABr), a critical precursor for formamidinium-based lead halide perovskites, plays a pivotal role in the development of high-efficiency solar cells and light-emitting diodes.[1][2] The processability of these optoelectronic devices is fundamentally governed by the solubility of its precursor salts. This technical guide provides a comprehensive overview of the solubility of this compound in relevant organic solvents. We delve into the theoretical principles underpinning its dissolution, present available solubility data, and offer a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and materials scientists in the fields of renewable energy and drug development, providing the foundational knowledge required for rational solvent selection and the formulation of stable, high-concentration precursor solutions.

Introduction: The Significance of this compound

This compound, with the chemical formula CH₅BrN₂ and a molecular weight of 124.97 g/mol , is an organic ammonium salt that has become a cornerstone in materials science.[3] Its primary application is as the organic cation source in the synthesis of perovskites, such as FAPbBr₃.[4] The ability to tune the electronic bandgap by mixing halides makes these materials ideal for tandem solar cells and other optoelectronic applications.[3][4]

Achieving high-quality, uniform perovskite thin films via solution-based methods is directly dependent on the solubility of the precursors. A deep understanding of FABr's behavior in various organic solvents is therefore not merely academic; it is a prerequisite for controlling crystallization kinetics, optimizing film morphology, and ultimately, enhancing device performance and stability.

Theoretical Principles of Solubility

The dissolution of an ionic salt like this compound is a thermodynamic process governed by the interplay between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the resulting ions are solvated by the solvent (solvation energy). Dissolution is favorable when the solvation energy is comparable to or exceeds the lattice energy.

Key factors influencing this balance include:

-

Solvent Polarity: As an ionic salt, FABr is inherently polar. The principle of "like dissolves like" dictates that it will dissolve best in polar solvents. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are particularly effective.[5][6][7] These solvents possess large dipole moments and high dielectric constants, which efficiently shield the electrostatic attraction between the formamidinium (FA⁺) cation and the bromide (Br⁻) anion in solution.

-

Hydrogen Bonding: While FABr can act as a hydrogen bond donor, its interaction with polar aprotic solvents is primarily driven by strong ion-dipole interactions.

-

Temperature: For most salts, including individual precursors like FABr, solubility increases with temperature.[3] This is because the dissolution process is typically endothermic, and applying heat provides the necessary energy to overcome the lattice energy. It is a critical point of distinction that the complexes formed between FABr and lead halides in solution can exhibit retrograde solubility (decreasing solubility with increasing temperature), but the individual precursor salt does not.[3]

The diagram below illustrates the fundamental forces at play during the dissolution process.

Caption: Key energetic factors governing the dissolution of FABr.

Quantitative Solubility Data

Quantitative solubility data for this compound alone is not widely published in peer-reviewed literature. Its solubility is almost exclusively discussed in the context of forming perovskite precursor solutions, where it is dissolved alongside a lead halide, such as lead(II) bromide (PbBr₂). The interaction between these precursors in solution can form complex species, influencing the overall solubility limits.

The table below summarizes known solubility data for these combined precursor systems in key polar aprotic solvents.

| Solvent | Precursor System | Molar Conc. (M) | Temperature (°C) | Observations & Notes | Reference |

| Dimethylformamide (DMF) | FAPbBr₃ | ~3.12 | Room Temp. | Forms a highly saturated solution. | [5] |

| DMF | FAPbBr₃ | - | 20 → 100 | Solubility decreases by a factor of 1.7. This is retrograde solubility of the complex, not FABr alone. | [5][8] |

| DMF / GBL (1:1 v/v) | FAPbBr₃ | 1.0 | - | Used for single crystal growth. | [8] |

| Dimethyl Sulfoxide (DMSO) | FAPbBr₃ | - | 30 → 120 | Solubility increases with temperature (normal behavior). | [6] |

| γ-Butyrolactone (GBL) | FAPbI₃ | 0.8 | - | GBL is noted as a lower solubility solvent for precursors compared to DMF/DMSO. | [1][8] |

| N-Methyl-2-pyrrolidone (NMP) | General Salts | - | - | NMP is a powerful aprotic solvent known to effectively dissolve a wide range of organic and inorganic salts. | [7][9][10] |

Field Insights:

-

DMF and DMSO remain the workhorse solvents for high-concentration FABr-based precursor solutions due to their excellent solvating power for both the organic salt and the lead halide.[6][11]

-

Mixed-solvent systems , such as DMF:DMSO, are often employed to fine-tune precursor-solvent interactions, control evaporation rates, and improve perovskite film quality.[11]

-

The higher basicity of DMSO can sometimes promote the decomposition of the formamidinium cation, especially at elevated temperatures, which is a critical consideration for process stability.[11]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The absence of standardized public data necessitates a reliable in-house method for determining FABr solubility. The Isothermal Shake-Flask method is a gold-standard, equilibrium-based technique that provides accurate and reproducible results.

Safety Precautions:

-

Consult the Safety Data Sheet (SDS) before handling this compound.[7]

-

Always use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Handle the powder and all solutions within a fume hood to avoid inhalation.[7]

Methodology:

-

Preparation:

-

Dispense a known volume (e.g., 10.0 mL) of the desired organic solvent (e.g., NMP, DMF) into several glass vials with screw caps.

-

Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C) and allow them to thermally equilibrate.

-

-

Saturation:

-

Add an excess amount of FABr powder to each vial. The term "excess" is critical; undissolved solid must be clearly visible to ensure the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials in the shaker bath at a constant speed for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can validate the minimum time required to achieve a stable concentration.

-

-

Sample Isolation:

-

Stop the agitation and allow the vials to rest in the temperature bath for at least 4 hours, permitting the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.2 µm PTFE) to prevent transfer of any undissolved solid.

-

-

Analysis:

-

Dilute the filtered aliquot with a suitable solvent to a concentration appropriate for the chosen analytical technique.

-

Determine the concentration of FABr in the diluted sample using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Back-calculate the original concentration in the saturated solution. The solubility is typically expressed in mg/mL or mol/L.

-

The following diagram outlines this self-validating experimental workflow.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

This compound is a highly polar organic salt readily soluble in polar aprotic solvents like DMF, DMSO, and NMP. While precise quantitative solubility data for the salt alone is sparse, its high solubility in these solvents is evident from its successful use in preparing multi-molar perovskite precursor solutions. A key insight for researchers is to distinguish the normal temperature-dependent solubility of FABr itself from the potential retrograde solubility of the perovskite complexes it forms in solution. For applications requiring precise control over formulation and crystallization, the robust Isothermal Shake-Flask method detailed herein provides a reliable framework for generating the necessary in-house solubility data, enabling continued innovation in the field of solution-processed optoelectronics.

References

- Ossila. (n.d.). Formamidinium Bromide (FABr).

- Saidaminov, M. I., Abdelhady, A. L., Maculan, G., & Bakr, O. M. (2015). Retrograde solubility of formamidinium and methylammonium lead halide perovskites enabling rapid single crystal growth.

- Saidaminov, M. I., Abdelhady, A. L., Maculan, G., & Bakr, O. M. (2015). Electronic Supplementary Information for: Retrograde solubility of formamidinium and methylammonium lead halide perovskites enabling rapid single crystal growth. The Royal Society of Chemistry.

- Solaveni. (n.d.). Formamidinium bromide, CAS 146958-06-7.

- Iakunina, I., Tarasov, A., Rogov, A., Kuznetsov, A., Kurmaev, E. Z., & Goodilin, E. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 26(24), 7578.

- PubChem. (n.d.). Aminomethylideneazanium;bromide. National Institutes of Health.

- Petrov, A. A., Belich, N. A., Grishko, A. Y., Zhidkov, I. S., Kurmaev, E. Z., Stevenson, K. J., ... & Tarasov, A. B. (2022). Crystallization Pathways of FABr-PbBr2-DMF and FABr-PbBr2-DMSO Systems: The Comprehensive Picture of Formamidinium-Based Low-Dimensional Perovskite-Related Phases and Intermediate Solvates. International Journal of Molecular Sciences, 23(23), 15344.

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: this compound.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 146958-06-7.

- American Elements. (n.d.). Formamidinium Bromide.

- Greatcell Solar Materials. (n.d.). Formamidinium bromide >99.99%.

- Sigma-Aldrich. (n.d.). Formamidinium bromide ≥98%.

- Sanghavi, T., Narazaki, R., Machatha, S., & Yalkowsky, S. H. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 9(2), 366-371.

- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.

- Solubility of Things. (n.d.). N-Methyl-2-pyrrolidone.

- ChemicalBook. (n.d.). Formamidinium Bromide.

- PubChem. (n.d.). Formamidinium bromide. National Institutes of Health.

- Ossila. (2022). SAFETY DATA SHEET: Formamidinium bromide.

- ChemicalBook. (n.d.). Formamidinium Bromide Chemical Properties,Usage,Production.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Formamidinium bromide >99.99% | CAS 146958-06-7 [greatcellsolarmaterials.com]

- 3. DSpace [repository.kaust.edu.sa]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Crystallization Pathways of FABr-PbBr2-DMF and FABr-PbBr2-DMSO Systems: The Comprehensive Picture of Formamidinium-Based Low-Dimensional Perovskite-Related Phases and Intermediate Solvates | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

Formamidine hydrobromide for perovskite precursor applications

<An In-Depth Technical Guide to Formamidinium Hydrobromide for Perovskite Precursor Applications

This technical guide provides a comprehensive overview of formamidinium hydrobromide (FABr), a critical precursor for the fabrication of high-performance perovskite solar cells and optoelectronic devices. We will delve into the fundamental chemical and physical properties of FABr, detailing its synthesis, purification, and handling protocols. The core of this guide focuses on the role of FABr in tuning the optoelectronic properties of formamidinium-based lead halide perovskites, including bandgap engineering, defect passivation, and enhancement of device stability. Detailed experimental workflows, data-driven insights, and visual diagrams are provided to equip researchers and drug development professionals with the necessary knowledge for successful application of FABr in their work.

Introduction: The Pivotal Role of Formamidinium Hydrobromide in Perovskite Technology

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. Central to this success is the compositional engineering of the perovskite absorber layer, where the choice of organic and inorganic precursors dictates the final device performance and stability. Formamidinium (FA+) has emerged as a superior alternative to the more traditional methylammonium (MA+) cation due to its larger ionic radius, which contributes to more stable perovskite crystal structures.[1][2]

Formamidinium hydrobromide (FABr), with the chemical formula CH5BrN2, is a key precursor salt used in the synthesis of formamidinium-based perovskites.[3][4][5] Its incorporation, either as the primary bromide source in FAPbBr3 or as a component in mixed-halide systems like FAPb(IyBr1-y)3, offers a powerful tool for tuning the material's properties.[3] This guide will explore the multifaceted role of FABr, from its fundamental characteristics to its impact on device fabrication and performance.

Fundamental Properties of Formamidinium Hydrobromide

A thorough understanding of the precursor's properties is paramount for reproducible and high-quality perovskite fabrication.

Table 1: Physicochemical Properties of Formamidinium Hydrobromide

| Property | Value | Reference |

| Chemical Formula | CH5BrN2 | [3][6] |

| Molecular Weight | 124.97 g/mol | [3] |

| CAS Number | 146958-06-7 | [3] |

| Appearance | White to off-white powder or crystals | |

| Purity | >95.0% (TCI), >99.5% (Ossila), >99.99% (Greatcell) | [3][7][8] |

| Hygroscopicity | Product is hygroscopic and sensitive to air and moisture. | [6] |

Synthesis and Purification of Formamidinium Hydrobromide

High-purity FABr is crucial for fabricating efficient and stable perovskite devices, as impurities can act as recombination centers. While commercially available, in-house synthesis and purification are common in research settings.

Synthetic Pathway

A widely adopted method for synthesizing FABr involves the reaction of formamidinium acetate with hydrobromic acid.[9][10][11]

Caption: Synthesis and purification workflow for Formamidinium Hydrobromide.

Detailed Synthesis Protocol

The following protocol is a synthesis of methods described in the literature.[9][10][11]

-

Reaction Setup: In a round-bottom flask, dissolve formamidinium acetate powder in a 2x molar excess of 48% w/w hydrobromic acid.[10][11] The reaction is typically carried out at 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.[9][11]

-

Reaction: Stir the mixture continuously for approximately 2 hours.[9][11]

-

Solvent Removal: Remove the solvent using a rotary evaporator at an elevated temperature (e.g., 70°C).[11] This will yield a crude white powder.

-

Washing and Recrystallization: Wash the crude product with diethyl ether.[10] For higher purity, dissolve the powder in ethanol and reprecipitate it in diethyl ether.[11] This recrystallization step can be repeated to achieve the desired purity.

-

Drying: Dry the final product in a vacuum oven overnight to remove any residual solvent.[10][11] The result should be white, needle-like crystals.[10]

Role of FABr in Perovskite Film Properties

The inclusion of FABr in the precursor solution significantly influences the structural, optical, and electronic properties of the resulting perovskite film.

Bandgap Tuning and Optoelectronic Applications

One of the primary applications of FABr is in tuning the bandgap of the perovskite absorber layer. Pure formamidinium lead bromide (FAPbBr3) has a wide bandgap of approximately 2.23 eV, making it suitable for applications in tandem solar cells and green light-emitting diodes (LEDs).[3][12] By creating mixed-halide perovskites of the form FAPb(IyBr1-y)3, the bandgap can be continuously tuned between that of FAPbI3 (~1.48 eV) and FAPbBr3.[3] This tunability allows for the optimization of the absorber layer for specific applications.

Caption: Bandgap tuning in mixed-halide formamidinium perovskites.

Influence on Film Morphology and Crystallinity

The choice of solvent and the concentration of FABr in the precursor solution play a crucial role in the morphology and crystallinity of the perovskite film. High-quality, compact, and pinhole-free films with large crystal grains are desirable for efficient charge transport and reduced recombination.[13] Studies have shown that the grain size can be influenced by the solvent used for FABr during a two-step sequential deposition, with larger grains being achievable with solvents like tert-butanol.[1] The concentration of the precursor solution also affects the final film thickness and grain size.[13]

Defect Passivation

Defects at the surface and grain boundaries of perovskite films can act as charge trapping centers, leading to non-radiative recombination and reduced device performance.[12][14] Introducing an excess of FABr during the synthesis of FAPbBr3 nanocrystals has been shown to be an effective strategy for surface defect passivation.[12] This leads to a significant improvement in the photoluminescence quantum yield (PLQY).[12] The bromide ions from FABr can passivate iodide vacancies at the perovskite surface, reducing defect densities.[15]

Impact on Perovskite Device Performance and Stability

The incorporation of FABr has a profound impact on both the efficiency and long-term stability of perovskite solar cells.

Enhanced Photovoltaic Performance

The use of FABr in perovskite formulations has led to significant improvements in power conversion efficiencies (PCE). FAPbBr3-based solar cells have demonstrated high open-circuit voltages (Voc) exceeding 1.5 V.[16] In mixed-halide systems, the substitution of iodide with bromide can lead to an increased optical bandgap, which in turn raises the Voc of the corresponding PSCs.[17]

Table 2: Performance of FABr-Containing Perovskite Solar Cells

| Perovskite Composition | PCE (%) | Voc (V) | Reference |

| FAPbBr3 | > 8% | 1.53 | [16] |

| FAPbBr3 (planar heterojunction) | ~ 7% | - | [18] |

| MA0.7FA0.3Pb(I0.9Br0.1)3 | 17.34 (average) | - | [17] |

| MA0.7FA0.3Pb(I0.8Br0.2)3 | > 15% (average) | - | [17] |

Improved Device Stability

Stability remains a critical challenge for the commercialization of perovskite solar cells. Formamidinium-based perovskites generally exhibit better thermal stability compared to their methylammonium counterparts.[2][19] FAPbBr3, in particular, has shown impressive intrinsic and extrinsic stability.[16][20] Unsealed FAPbBr3 devices have been reported to retain over 95% of their initial efficiency after 150 hours of continuous illumination in both nitrogen and dry air, and 80% in 60% relative humidity.[20] This enhanced stability is attributed to the less polar nature of the FA+ cation and the inherent structure of the FAPbBr3 perovskite.[16]

Safety and Handling

Formamidinium hydrobromide requires careful handling due to its potential health hazards.

-

Hazards: FABr is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[21] It is also suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[7] It is very toxic to aquatic life with long-lasting effects.[7]

-

Precautions: Always handle FABr in a well-ventilated area or fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[6][21] Avoid inhalation of dust and contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert gas.[6] FABr is sensitive to air and moisture.[6]

Conclusion

Formamidinium hydrobromide is an indispensable precursor in the field of perovskite optoelectronics. Its ability to tune the bandgap, passivate defects, and enhance the stability of perovskite materials has been instrumental in achieving high-performance solar cells and LEDs. A thorough understanding of its synthesis, purification, and application, as detailed in this guide, is essential for researchers aiming to push the boundaries of perovskite technology. The continued exploration of FABr and other novel precursors will undoubtedly pave the way for the next generation of efficient and stable perovskite devices.

References

- Ossila. (n.d.). Safety Data Sheet - Formamidinium bromide.

- Nguyen, T. T. L., et al. (2024). Fabrication for formamidinium lead bromide perovskite for light emission. Communications in Physics, 34(1), 75-81.

- Chen, W., et al. (2020). High‐Efficiency Formamidinium Lead Bromide Perovskite Nanocrystal‐Based Light‐Emitting Diodes Fabricated via a Surface Defect Self‐Passivation Strategy. Advanced Functional Materials, 30(6), 1901390.

- Ossila. (n.d.). Formamidinium Bromide, FABr.

- Eperon, G. E., et al. (2014). Formamidinium lead trihalide: a broadly tunable perovskite for efficient planar heterojunction solar cells. Energy & Environmental Science, 7, 982-988.

- TCI AMERICA. (n.d.). Formamidine Hydrobromide.

- Shivarudraiah, S. B., et al. (2021). Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. ACS Applied Materials & Interfaces, 13(31), 37223-37230.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Formamidinium Lead Bromide for Enhanced Solar Cell Efficiency.